An In-Depth Technical Guide to the Mechanism of Action of I-138, a Potent USP1-UAF1 Inhibitor
An In-Depth Technical Guide to the Mechanism of Action of I-138, a Potent USP1-UAF1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
I-138 is a potent, orally active, and reversible small molecule inhibitor of the ubiquitin-specific protease 1 (USP1) and its essential cofactor, USP1-associated factor 1 (UAF1) complex.[1][2] This complex plays a critical role in DNA damage tolerance pathways, primarily through the deubiquitination of two key substrates: the Fanconi anemia group D2 protein (FANCD2) and the proliferating cell nuclear antigen (PCNA).[3][4][5] By inhibiting USP1-UAF1, I-138 prevents the removal of monoubiquitin from these substrates, leading to their accumulation in the ubiquitinated state.[1][2] This disruption of normal DNA repair processes induces synthetic lethality in cancer cells with pre-existing deficiencies in homologous recombination (HR), such as those with BRCA1/2 mutations.[6][7] Furthermore, I-138 has demonstrated the ability to overcome resistance to poly(ADP-ribose) polymerase (PARP) inhibitors, highlighting its therapeutic potential in oncology.[6][7] This technical guide provides a comprehensive overview of the mechanism of action of I-138, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways and experimental workflows.
Introduction to the USP1-UAF1 Complex and its Role in DNA Repair
The USP1-UAF1 deubiquitinase complex is a key regulator of the DNA damage response (DDR). Its primary substrates, FANCD2 and PCNA, are central to the Fanconi Anemia (FA) pathway and translesion synthesis (TLS), respectively.[3][4][5]
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Fanconi Anemia Pathway: In response to DNA interstrand crosslinks, the FANCI-FANCD2 (ID) complex is monoubiquitinated, which is a crucial step for its localization to chromatin and the recruitment of downstream repair factors.[8][9] USP1-UAF1 reverses this process by deubiquitinating FANCD2, allowing the complex to be recycled.[5]
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Translesion Synthesis: During DNA replication, stalling of the replication fork at sites of DNA damage can trigger the monoubiquitination of PCNA at lysine (B10760008) 164 (K164).[4][10] This modification serves as a scaffold to recruit specialized low-fidelity TLS polymerases that can bypass the lesion, allowing replication to continue at the cost of potential mutations.[10][11] USP1-UAF1 deubiquitinates PCNA, acting as a negative regulator of TLS.[4]
I-138: A Potent and Selective USP1-UAF1 Inhibitor
I-138 is a small molecule that potently and reversibly inhibits the enzymatic activity of the USP1-UAF1 complex.[1][2] It is structurally related to the well-characterized USP1 inhibitor, ML323.[1]
Quantitative Data on I-138 Activity
The following table summarizes the key quantitative metrics that define the potency and selectivity of I-138.
| Parameter | Value | Assay | Reference |
| IC50 (USP1-UAF1) | 4.1 nM | Ubiquitin-Rhodamine Assay | [1][12][13] |
| Ki (USP1-UAF1) | 5.4 nM | N/A | [1][13] |
| Selectivity | >2,000-fold vs. USP12-UAF1 and USP46-UAF1 | DUBprofiler Assay | [4] |
Mechanism of Action of I-138
I-138 exerts its effects by binding to a cryptic, allosteric site on the USP1 protein, distinct from the active site.[3][4] This binding mode is similar to that of ML323.[3] The binding of I-138 induces conformational changes in USP1 that disrupt the catalytic machinery, thereby inhibiting its deubiquitinase activity.[5]
The primary consequences of USP1-UAF1 inhibition by I-138 are:
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Increased Monoubiquitination of FANCD2 and PCNA: By blocking their deubiquitination, I-138 treatment leads to the accumulation of monoubiquitinated FANCD2 and PCNA within cells.[1][2][12]
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Induction of DNA Damage and Replication Fork Instability: The persistent ubiquitination of PCNA, a key downstream effect of I-138, leads to replication fork instability and the accumulation of single-stranded DNA (ssDNA) gaps.[6][7] This, in turn, results in increased DNA damage.[6][7]
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Synthetic Lethality in HR-Deficient Cancers: In cells with compromised homologous recombination (HR) repair, such as those with BRCA1 or BRCA2 mutations, the accumulation of DNA damage caused by I-138 cannot be efficiently repaired, leading to cell death.[6][7] This concept is known as synthetic lethality.
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Overcoming PARP Inhibitor Resistance: I-138 has shown efficacy in preclinical models of PARP inhibitor-resistant BRCA1-deficient cancers.[6][7] This suggests that targeting USP1 can be an effective strategy to treat tumors that have developed resistance to PARP inhibitors.
Signaling Pathway Visualization
References
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- 2. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Polθ inhibitors elicit BRCA-gene synthetic lethality and target PARP inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assay Systems for Profiling Deubiquitinating Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2021220099A1 - Semi-solid formulation for voluntary oral administration of bioactive compounds to rodents - Google Patents [patents.google.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. FANCD2-dependent mitotic DNA synthesis relies on PCNA K164 ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. The Genetic and Biochemical Basis of FANCD2 Monoubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
